5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring fused to a pyrimidine ring. The compound has a molecular weight of 183.6 g/mol and is known for its significant applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-amino-3-chloropyrazole with appropriate electrophilic reagents. One common method includes the reaction of 5-amino-3-chloropyrazole with 2-chloro-3,3-dimethoxypropene under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, N-oxides, and dihydro derivatives, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents, kinase inhibitors, and other therapeutic compounds.
Material Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine
- 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine
- 5-Chloro-7-(1-methylethyl)amino)pyrazolo[1,5-a]pyrimidine
Uniqueness
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine is unique due to its methoxy group at the 7-position, which imparts distinct electronic and steric properties. This modification enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
5-chloro-7-methoxypyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-4-5(8)10-6-2-3-9-11(6)7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUANWWBSORSIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=NN21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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